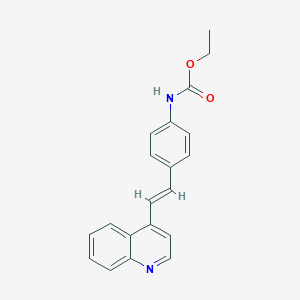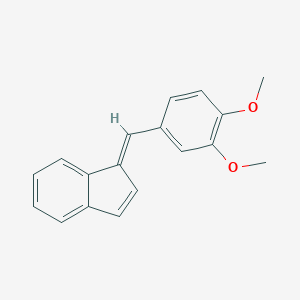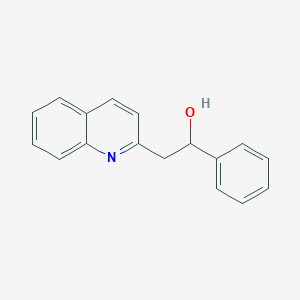![molecular formula C23H26N2O4 B271430 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone, also known as HMI-1, is a synthetic indole alkaloid that has gained attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized by researchers at the University of Illinois in 2005 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential for future directions in cancer treatment.
Wirkmechanismus
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone inhibits the expression of Hsp90 by binding to the ATP-binding pocket of the protein, preventing the binding of ATP and destabilizing the protein. This destabilization leads to the degradation of many oncogenic proteins that are dependent on Hsp90 for their stability, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to induce apoptosis in cancer cells through the inhibition of Hsp90. Additionally, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential applications in preventing metastasis. 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has several advantages for lab experiments, including its potency as an inhibitor of Hsp90 and its ability to induce apoptosis in cancer cells. However, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has limitations as well, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone in cancer research. One potential direction is the development of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone derivatives that have improved solubility and specificity for Hsp90. Additionally, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone could be used in combination with other cancer treatments to enhance their efficacy. Finally, the use of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone in animal models of cancer could provide valuable information about its potential as a cancer treatment in humans.
Synthesemethoden
The synthesis of 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with 2-acetylindole to form the intermediate compound 1-(4-methoxyphenyl)-3-(2-acetylindol-3-yl)urea. This intermediate is then reacted with formaldehyde and morpholine to form the final product, 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone. The purity of the final product is confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to have potential applications in cancer research due to its ability to inhibit the expression of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in many cancer cells. Hsp90 is involved in the stabilization and folding of many oncogenic proteins, and its inhibition has been shown to induce cell death in cancer cells. 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone has been found to be a potent inhibitor of Hsp90 and has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
Produktname |
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C23H26N2O4/c1-15-22(16(2)26)23-19(14-24-10-12-29-13-11-24)21(27)9-8-20(23)25(15)17-4-6-18(28-3)7-5-17/h4-9,27H,10-14H2,1-3H3 |
InChI-Schlüssel |
CGQKOJRCNHSFRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2CN4CCOCC4)O)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2CN4CCOCC4)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)


